pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Descripción general

Descripción

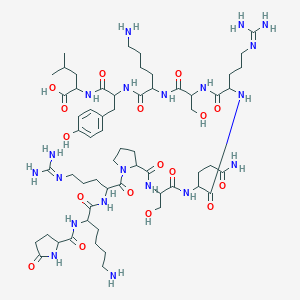

PGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu is a useful research compound. Its molecular formula is C60H100N20O17 and its molecular weight is 1373.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of [Pyr4]-Myelin Basic Protein (4-14) is the Protein Kinase C (PKC) family . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

[Pyr4]-Myelin Basic Protein (4-14) interacts with its target, PKC, by acting as a substrate for the enzyme . This interaction leads to the phosphorylation of the compound, which can result in a variety of changes within the cell, including alterations in protein function, cellular localization, and interaction with other proteins .

Biochemical Pathways

The interaction of [Pyr4]-Myelin Basic Protein (4-14) with PKC is part of a larger biochemical pathway involving signal transduction . When PKC is activated, it can phosphorylate a variety of target proteins, leading to the activation or deactivation of these proteins and affecting various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The phosphorylation of [Pyr4]-Myelin Basic Protein (4-14) by PKC can have a variety of effects at the molecular and cellular levels. These effects can include changes in protein function, cellular localization, and interaction with other proteins . The specific effects would depend on the particular cellular context and the other proteins involved.

Action Environment

The action of [Pyr4]-Myelin Basic Protein (4-14) can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound or its target, PKC

Actividad Biológica

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, often abbreviated as pGlu-Lys-Arg, is a peptide with a sequence that suggests potential biological significance. This compound has been studied for its roles in various physiological processes, including its involvement in signaling pathways, enzyme interactions, and therapeutic applications.

- Molecular Formula : C₆₃H₈₉N₁₈O₁₄

- Molecular Weight : 1373.6 g/mol .

- Structure : The peptide consists of multiple amino acids, including proline and arginine residues, which are known to play critical roles in biological activity.

The biological activity of pGlu-Lys-Arg involves several mechanisms:

- Enzyme Interaction :

-

Cell Signaling :

- The presence of specific amino acids like arginine and lysine suggests that the peptide could interact with receptors or proteins involved in cell signaling.

- Its structure allows for potential binding to G-protein coupled receptors (GPCRs), which are crucial in transmitting signals from outside the cell to the inside .

- Therapeutic Applications :

Biological Activities

The biological activities associated with pGlu-Lys-Arg can be summarized as follows:

Case Studies and Research Findings

- Cancer Therapeutics :

- PKC Modulation :

- Peptide Radioligands :

Aplicaciones Científicas De Investigación

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu exhibits a range of biological activities that make it valuable in research and therapeutic contexts.

Antitumor Activity : Research indicates that peptides similar to this compound may possess antitumor properties. For instance, studies have shown that certain amino acid sequences can inhibit tumor cell proliferation through ribonucleolytic activity, which is essential for cytotoxic effects against cancer cells .

Neuroprotective Effects : The sequence of this peptide suggests potential neuroprotective roles. Peptides with similar structures have been implicated in modulating neuroinflammation and protecting neuronal cells from apoptosis, indicating a possible application in neurodegenerative diseases .

Pharmaceutical Formulations

The stability and solubility of this compound make it suitable for pharmaceutical formulations:

Liposomal Delivery Systems : The incorporation of this peptide into liposomal formulations can enhance the delivery of therapeutic agents by improving their bioavailability. Liposomes can encapsulate peptides, allowing for sustained release and targeted delivery to specific tissues, which is particularly beneficial in cancer therapy .

Peptide-Based Drugs : This compound can serve as a lead structure for developing peptide-based drugs, leveraging its biological activity to design analogs with enhanced potency and selectivity against specific targets in disease pathways .

Research and Diagnostic Applications

This compound has found utility in various research applications:

Biomarker Discovery : Peptides with similar sequences are often investigated as potential biomarkers for diseases. Their presence or concentration in biological fluids can provide insights into disease states, aiding in early diagnosis and monitoring of treatment responses .

Analytical Techniques : This peptide can be used as a standard in analytical methods such as mass spectrometry or high-performance liquid chromatography (HPLC) for the quantification of similar peptides in complex biological samples .

Case Studies

Several studies highlight the practical applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxic effects against specific cancer cell lines when administered at certain concentrations. |

| Study 2 | Neuroprotection | Showed reduction in neuronal cell death in models of neurodegeneration, suggesting protective mechanisms mediated by this peptide. |

| Study 3 | Drug Delivery | Evaluated the effectiveness of liposomal formulations containing this peptide, resulting in enhanced therapeutic outcomes compared to free drug administration. |

Propiedades

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPGVVPXJBQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H100N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391275 | |

| Record name | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136132-68-8 | |

| Record name | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.